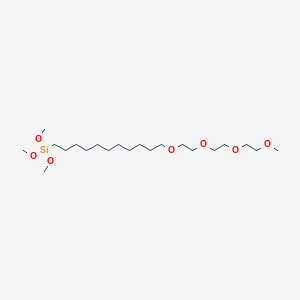

Methoxy(triethyleneoxy)undecyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethoxy-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46O7Si/c1-22-15-16-27-19-20-28-18-17-26-14-12-10-8-6-5-7-9-11-13-21-29(23-2,24-3)25-4/h5-21H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUYYFGPPSVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCCCCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46O7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Reference: Spectroscopic Characterization of Methoxy(triethyleneoxy)undecyltrimethoxysilane

Executive Summary

Methoxy(triethyleneoxy)undecyltrimethoxysilane (CAS 1858242-37-1) represents a critical class of "stealth" surface modifiers. Unlike short-chain silanes, this molecule combines a hydrophobic

Precise spectroscopic characterization is paramount. Impurities such as silane dimers (from moisture hydrolysis) or incomplete ethoxylation can catastrophically fail a SAM coating. This guide provides the definitive spectroscopic atlas for validating the identity and purity of this compound.

Molecular Specifications

| Property | Specification |

| IUPAC Name | 11-[2-(2-(2-Methoxyethoxy)ethoxy)ethoxy]undecyltrimethoxysilane |

| Common Name | PEG3-C11-Silane |

| CAS Number | 1858242-37-1 |

| Molecular Formula | |

| Molecular Weight | 466.73 g/mol |

| Appearance | Clear, colorless to straw liquid |

| Sensitivity | Moisture sensitive (hydrolyzes to release methanol) |

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing the integrity of the silane headgroup and the PEG tail. The data below is standardized for

H NMR Assignment (400 MHz,

)

| Position | Shift ( | Multiplicity | Integral | Assignment | Structural Significance |

| A | 0.64 | Triplet ( | 2H | Critical Purity Marker. Upfield shift confirms intact C-Si bond. | |

| B | 1.20 - 1.45 | Broad Multiplet | 16H | Bulk methylene chain (C2-C9). | |

| C | 1.55 - 1.60 | Quintet | 2H | ||

| D | 3.38 | Singlet | 3H | Terminal methoxy of the PEG chain. | |

| E | 3.44 | Triplet ( | 2H | Methylene linking alkyl chain to PEG. | |

| F | 3.55 | Singlet | 9H | Hydrolysis Indicator. Loss of intensity or splitting indicates hydrolysis. | |

| G | 3.54 - 3.75 | Multiplet | 12H | PEG backbone protons. |

C NMR Assignment (100 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 9.1 | ||

| 22.8 | ||

| 29.4 - 29.8 | Bulk alkyl chain carbons. | |

| 50.5 | Methoxy groups on Silicon ( | |

| 59.0 | Terminal PEG Methoxy. | |

| 70.0 - 72.0 | PEG backbone carbons and ether-linked alkyl carbon. |

Expert Insight: The most common degradation pathway is the hydrolysis of the trimethoxysilane group. In a degraded sample, the sharp singlet at 3.55 ppm (Si-OMe) will diminish, and a broad peak near 3.6-3.8 ppm (methanol/silanol) will appear. Always use anhydrous solvents (stored over 4Å molecular sieves) for NMR preparation.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the presence of the siloxane framework and the ether backbone. It is less quantitative than NMR but excellent for rapid "fingerprinting."

| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |

| 2920, 2850 | Strong | Asymmetric/Symmetric stretch of the | |

| 1190 - 1080 | Very Strong | Broad convolution of the silane methoxy groups and the PEG ether backbone. | |

| 2840 | Medium | Specific to the methoxy group ( | |

| 800 - 850 | Medium | Stretching vibration of the Silicon-Carbon bond. | |

| 3400 - 3500 | Weak (Broad) | Impurity Marker. Presence indicates hydrolysis (silanol formation) or moisture contamination. |

Mass Spectrometry

Due to the high molecular weight and lability of the methoxy groups, the molecular ion (

Fragmentation Pattern (EI, 70eV):

-

m/z 121:

(Base peak in many methoxysilanes). -

m/z 59:

(PEG fragment). -

m/z 45:

(PEG fragment). -

m/z M-31: Loss of one methoxy group

.

Structural Visualization & Logic

The following diagram illustrates the logical flow of spectroscopic assignment, linking specific molecular moieties to their diagnostic signals.

Caption: Logical mapping of molecular substructures to their definitive spectroscopic signatures.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent hydrolysis during analysis.

-

Glassware: Oven-dry all NMR tubes and pipettes at 110°C for at least 2 hours.

-

Solvent: Use

stored over activated 4Å molecular sieves. Neutralize acidity by passing through basic alumina if the solvent is old (acid catalyzes silane hydrolysis). -

Procedure:

-

Flush the NMR tube with dry Nitrogen or Argon.

-

Add ~0.6 mL of solvent.[1]

-

Add ~10-20 mg of silane using a clean, dry syringe.

-

Cap immediately and shake.

-

Run time: Acquire spectrum within 15 minutes of preparation.

-

Handling & Storage

-

Storage: -20°C under Argon/Nitrogen.

-

Usage: Allow bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

References

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST) . (2023). Mass Spectrum of Trimethoxy(methyl)silane (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

- Sharma, S., et al. (2004). "Control of Protein Adsorption on Self-Assembled Monolayers of PEG-Silanes." Langmuir, 20(2), 348–356.

- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for general silane/PEG shifts).

Sources

High-Fidelity Surface Passivation: A Technical Guide to Methoxy(triethyleneoxy)undecyltrimethoxysilane

[1][2]

Molecular Architecture & Mechanistic Advantage

Synonyms: 11-(Methoxy(triethyleneoxy))undecyltrimethoxysilane; PEG3-C11-Silane.[1][2] Core Function: Creation of bio-inert, non-fouling interfaces on siliceous substrates (Glass, Silicon, SiO2, PDMS).[2]

The "Spacer-Effect" Paradox

In surface chemistry, a common failure mode is the use of short-chain silanes (e.g., PEG-propyl-silane).[1][2] While easier to synthesize, propyl spacers lack sufficient Van der Waals forces to drive lateral packing.[1][2] This results in disordered "mushroom" regimes where the underlying substrate remains exposed to small proteins.[1]

This compound solves this via a hybrid architecture:

-

Anchor (Trimethoxysilane): Forms covalent Si-O-Si bonds with the substrate.[1][2][3]

-

Stabilizer (C11 Undecyl Chain): Provides ~1.5 nm of hydrophobic spacer.[1][2] The methylene chains crystallize via Van der Waals interactions (

per -

Shield (Triethyleneoxy / PEG3): The functional interface.[1][2] It binds water molecules tightly (hydration layer), creating an energetic barrier that prevents protein adsorption (the "Gibbs Energy Barrier").[1][2]

Figure 1: Structural advantage of C11-spacer silanes over standard C3 variants.[1][2] The C11 chain drives dense packing, critical for "zero-background" applications.[2]

Core Research Applications

A. Single-Molecule Localization Microscopy (SMLM)

In techniques like STORM or PALM, background fluorescence from non-specifically bound dyes is catastrophic.[1][2]

-

Application: Passivating glass coverslips to prevent fluorophore sticking.[1][2]

-

Advantage: The C11-PEG3 SAM creates a background so inert that single-molecule blinking events can be detected with SNR > 20.[1][2]

-

Metric: Reduces non-specific binding density to < 0.1 molecules/µm².[1][2]

B. Biosensor Interface (SPR & QCM-D)

Surface Plasmon Resonance (SPR) chips require a "reference" surface that resists all binding.[1][2]

-

Application: Coating the reference channel of gold/SiO2 sensor chips.[1]

-

Mechanism: The PEG3 layer prevents the "fouling" of serum proteins (Albumin, Fibrinogen) which causes baseline drift.

-

Stability: Unlike thiol-on-gold SAMs (which degrade over weeks), the Silane-on-Glass bond is stable for months, allowing for reusable sensor chips.[1][2]

C. Nanoparticle "Stealth" Coating[2]

-

Application: Functionalizing Silica or Iron Oxide nanoparticles for drug delivery.[1][2]

-

Outcome: Increases circulation half-life by preventing opsonization (tagging by immune proteins).[1][2] The short PEG3 chain is often preferred over long PEG polymers (2k-5k) because it provides protection without significantly increasing the hydrodynamic radius of the particle.[1][2]

Validated Experimental Protocol (Liquid Phase)

Disclaimer: Silanes are moisture-sensitive.[1][2][4] This protocol uses Toluene as the solvent, which yields the highest quality monolayers compared to ethanol or aqueous methods.

Phase 1: Substrate Activation (Critical)

Silanes cannot bond to a dirty surface; they require free hydroxyl (-OH) groups.[1][2]

-

Sonicate substrates (glass/silicon) in Acetone (10 min)

Isopropanol (10 min). -

Piranha Clean: Immerse in 3:1

:-

Alternative:

Plasma treat for 2-5 mins (High power).

-

-

Rinse: Copious Milli-Q water.

-

Dry: Blow dry with

gas. Do not bake completely dry ; a microscopic water layer aids hydrolysis, but bulk water causes polymerization.[1][2]

Phase 2: Silanization[2]

-

Preparation: In a glovebox or humidity-controlled fume hood (<30% RH), prepare a 1-2 mM solution of this compound in Anhydrous Toluene .

-

Washing (The "Self-Validating" Step):

Phase 3: Curing (Condensation)

To make the coating permanent (covalent bonding), you must drive the condensation reaction.[2]

Characterization & Troubleshooting

A "trustworthy" protocol requires Quality Control (QC).[1][2] Do not proceed to biological experiments without verifying the surface.[1]

| Technique | Expected Value | Interpretation |

| Water Contact Angle (WCA) | 35° – 42° | Ideal. The surface is hydrophilic (due to PEG) but not wetting. |

| < 20° | Failure. Poor coverage or bare glass exposed.[1][2] | |

| > 55° | Failure. Multilayer formation or contamination (grease).[1][2] | |

| Ellipsometry (Thickness) | 1.8 – 2.2 nm | Consistent with a single monolayer of C11-PEG3 standing upright.[1][2] |

| XPS (Spectroscopy) | C-O (Ether) Peak | Strong peak at ~286.5 eV confirms PEG presence.[1][2] |

Troubleshooting Logic

-

Problem: Hazy/Cloudy Film.

-

Problem: High Contact Angle (>60°).

-

Cause: The C11 chains are disordered or "flipped," exposing the hydrophobic alkyl chain instead of the PEG head.

-

Fix: Ensure longer incubation time (24h) to allow packing; strictly follow the curing/baking step.

-

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for generating reproducible SAMs.[1][2] Note the critical "Bake" step for covalent locking.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2] (Technical Brochure).[1][2][5] Available at: [Link][1][2]

-

Prime, K. L., & Whitesides, G. M. (1991).[1][2] Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces.[1][2][6] Science, 252(5009), 1164-1167.[1][2] Available at: [Link][1][2]

-

Blümmel, J., et al. (2007).[1][2] Protein resistance of self-assembled monolayers of oligo(ethylene glycol) terminated alkanethiols and alkoxysilanes.[1][2] Biomaterials, 28(32), 4739-4747.[1][2] Available at: [Link][1][2]

-

Papra, A., et al. (2001).[1][2] Characterization of Ultra-Thin Poly(ethylene glycol) Monolayers on Silicon Substrates. Langmuir, 17(5), 1457–1460.[2] Available at: [Link][1][2]

-

Sharma, S., et al. (2004).[1][2] Control of protein adsorption at interfaces using PEG-silanes. Biointerphases. (General reference for PEG-silane mechanism).

Sources

- 1. Triethoxymethylsilane | C7H18O3Si | CID 16241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxytriethyleneoxypropyltrimethoxysilane | C13H30O7Si | CID 14746502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dakenchem.com [dakenchem.com]

- 4. gelest.com [gelest.com]

- 5. Gelest SIM6492.7 - Gelest Inc. - 65994-07-2 - Silanes - Knowde [knowde.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Formation of Methoxy(triethyleneoxy)undecyltrimethoxysilane Self-Assembled Monolayers for Advanced Surface Engineering

Abstract & Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material interfaces at the molecular level.[1] This guide provides a comprehensive protocol for the formation of a robust and highly ordered SAM using Methoxy(triethyleneoxy)undecyltrimethoxysilane. This specific organosilane is of significant interest to researchers in drug development, biosensor fabrication, and materials science due to its unique trifunctional architecture:

-

Trimethoxysilane Headgroup: A reactive anchor that forms durable, covalent siloxane bonds with hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[1][2]

-

Undecyl Carbon Chain: A long alkyl spacer that contributes to the formation of a densely packed and ordered monolayer through van der Waals interactions.

-

Methoxy-terminated Triethylene Glycol Tail Group: A hydrophilic chain that imparts surfaces with excellent resistance to non-specific protein adsorption and cell adhesion, a critical feature for biomedical and diagnostic applications.[3]

This document details the underlying chemical principles, a step-by-step experimental workflow, and essential characterization techniques to ensure the successful and reproducible deposition of high-quality this compound SAMs.

The Chemistry of Silane SAM Formation

The formation of a silane SAM on a hydroxyl-terminated substrate is a two-stage process involving hydrolysis and condensation. The process relies on the presence of a thin layer of water on the substrate surface.

-

Hydrolysis: The methoxy groups (-OCH₃) of the silane molecule rapidly react with surface-adsorbed water to form reactive silanol intermediates (Si-OH).[4][5][6]

-

Condensation: These silanols then undergo two concurrent condensation reactions:

-

Surface Binding: Covalent siloxane bonds (Si-O-Substrate) are formed with the hydroxyl groups (-OH) on the substrate, anchoring the molecule to the surface.[2]

-

Cross-linking: Adjacent silanol groups condense to form intermolecular siloxane bridges (Si-O-Si), creating a laterally cross-linked and highly stable two-dimensional network.[4][5][7]

-

This process results in a densely packed, covalently bound monolayer with the triethyleneoxy chains oriented away from the surface, defining the new interface's chemical and physical properties.

Figure 1: Mechanism of trimethoxysilane SAM formation.

Detailed Experimental Protocol

Achieving a high-quality, defect-free SAM is critically dependent on procedural cleanliness and the exclusion of excess moisture during silanization.[8][9] The following protocol is optimized for silicon wafers with a native oxide layer but can be adapted for other hydroxylated surfaces like glass or quartz.

Required Materials and Reagents

| Category | Item | Recommended Grade/Product |

| Silane | This compound | Purity >95% |

| Substrates | Silicon Wafers, <100> orientation, polished | Prime grade |

| Solvents | Toluene | Anhydrous, 99.8% |

| Acetone | ACS Grade | |

| Isopropanol | ACS Grade | |

| Deionized (DI) Water | 18.2 MΩ·cm resistivity | |

| Cleaning | Sulfuric Acid (H₂SO₄) | Concentrated, 98% |

| Hydrogen Peroxide (H₂O₂) | 30% solution | |

| Equipment | Glass Coplin jars or beakers | |

| Sonicator bath | ||

| Tweezers (non-scratching, Teflon-coated) | ||

| Nitrogen gas source with filter | High purity | |

| Hot plate | ||

| Oven or vacuum oven | ||

| Inert atmosphere glove box or desiccator | Optional but recommended |

Step-by-Step Workflow

Sources

- 1. Self-Assembled Monolayers - Gelest, Inc. [gelest.com]

- 2. fkf.mpg.de [fkf.mpg.de]

- 3. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis and condensation of self-assembled monolayers of (3-mercaptopropyl)trimethoxysilane on Ag and Au surfaces (Journal Article) | OSTI.GOV [osti.gov]

- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Preparation of Non-Fouling SAMs using Methoxy(triethyleneoxy)undecyltrimethoxysilane

Introduction & Scope

This guide details the protocol for generating high-fidelity Self-Assembled Monolayers (SAMs) using Methoxy(triethyleneoxy)undecyltrimethoxysilane (PEG3-C11-TMS).

This molecule is a "hybrid" surface modifier designed to overcome the limitations of traditional silanes. It combines two critical functional domains:

-

Undecyl Spacer (

): A hydrophobic alkyl chain that drives supramolecular ordering via Van der Waals forces, ensuring a densely packed, stable monolayer that blocks small ions from reaching the substrate. -

Triethylene Glycol Tail (

): A hydrophilic, non-ionic interface that resists non-specific protein adsorption (fouling) via the "hydration layer" mechanism.

Target Applications: Biosensors, microfluidic device passivation, and drug delivery nanoparticles where reduced bio-fouling is critical.

Mechanism of Action

Understanding the surface chemistry is vital for troubleshooting. The formation of the SAM occurs in three distinct kinetic phases: Hydrolysis , Physisorption , and Covalent Condensation .

Figure 1: Silanization Mechanism

The following diagram illustrates the pathway from free silane in solution to a cross-linked monolayer.

Figure 1: Kinetic pathway of SAM formation. Note that 'Ordering' and 'Condensation' often occur competitively; high-quality monolayers require the alkyl chains to order before the network fully rigidifies.

Pre-Requisites & Material Preparation[1][2]

The success of a SAM is 90% dependent on the initial cleanliness of the substrate. You cannot build a pristine building on a swamp.

Substrate Activation (Critical)

The substrate (Glass, Silicon, or Quartz) must be hydrophilic with a high density of surface hydroxyl (-OH) groups.

| Method | Description | Safety | Efficacy |

| Piranha Etch | 3:1 mixture of | High Risk. Corrosive/Explosive. | Gold Standard. Removes all organics; maximizes -OH. |

| Oxygen Plasma | 100W, 0.5 mbar, 5-10 mins. | Moderate. Requires equipment. | Excellent. Dry process.[1][2] |

| UV/Ozone | UV irradiation for 30-60 mins. | Low. | Good for delicate substrates. |

Validation: After cleaning, water should sheet completely (Contact Angle < 5°). If the water beads, the surface is dirty.

Solvents & Reagents[2][5][6][7][8]

-

Silane: this compound (>90% purity). Store in desiccator.

-

Solvent: Anhydrous Toluene (99.8%). Note: Toluene is preferred over ethanol for long-chain silanes (

) because it solvates the alkyl chain effectively, preventing micelle formation in solution. -

Catalyst (Optional): Acetic acid (trace) or Triethylamine (trace), depending on specific humidity conditions, but generally not required for this specific silane if time is allowed.

Experimental Protocol: Toluene Immersion (High Fidelity)

This protocol prioritizes monolayer density and order over speed.

Figure 2: Experimental Workflow

Figure 2: Step-by-step workflow for high-fidelity SAM preparation.

Step-by-Step Procedure

-

Environment: Perform in a fume hood. Relative Humidity (RH) should be < 40%. High humidity causes bulk polymerization (silane turns cloudy).

-

Solution Preparation:

-

Prepare a 1 mM to 2 mM solution of the silane in anhydrous toluene.

-

Calculation: MW ≈ 400-450 g/mol (check specific batch). For 50 mL toluene, use ~20-25 mg of silane.

-

Mix vigorously. The solution must remain crystal clear.

-

-

Incubation:

-

Immerse the freshly cleaned/dried substrates into the solution immediately.

-

Seal the container (parafilm or screw cap) to prevent solvent evaporation and moisture ingress.

-

Incubate for 18–24 hours at Room Temperature (20–25°C).

-

Why 24h? Long-chain silanes require time to "stand up" and pack densely. Shorter times yield disordered, "fluffy" layers.

-

-

Washing (Crucial):

-

Remove substrates.[3]

-

Rinse 2x with Toluene (removes bulk silane).

-

Rinse 2x with Ethanol (removes non-polar residues).

-

Sonicate in Ethanol for 2-5 minutes. This step removes physisorbed multilayers that are not covalently bound.

-

-

Curing:

-

Dry with a stream of Nitrogen.

-

Bake at 110°C for 30 minutes in an oven.

-

Mechanism:[4] This drives the condensation reaction (Si-OH + HO-Si

Si-O-Si), crosslinking the silane at the surface.

-

Quality Control (QC) & Characterization

A self-validating system requires quantitative metrics.

| Metric | Expected Value | Interpretation |

| Water Contact Angle | 35° – 45° | Pass. The surface is hydrophilic (PEG) but not wetting (Glass). |

| Contact Angle | < 15° | Fail. No coating or poor coverage. Substrate is still exposed. |

| Contact Angle | > 70° | Fail. Alkyl chains are exposed (disordered/inverted) or multilayer formation. |

| Ellipsometry | ~20 – 25 Å | Pass. Consistent with a monolayer of C11 + PEG3. |

| Haze/Visual | None (Clear) | Pass. |

| Haze/Visual | Foggy/White spots | Fail. Silane polymerized in solution and deposited as particles. |

Troubleshooting

Problem: White haze on the slide after curing.

-

Cause: Bulk polymerization due to excess water in the solvent or high humidity.

-

Fix: Use anhydrous toluene.[5] Filter the silane solution (0.2 µm PTFE) before use if the neat silane looks old. Reduce incubation time or humidity.

Problem: High Contact Angle (>60°).

-

Cause: The PEG chains are buried, exposing the hydrophobic C11 alkyl chain.

-

Fix: Ensure the incubation was long enough (equilibrium). Ensure the rinse included sonication to remove disordered multilayers.

Problem: Patchy coverage (Islands).

-

Cause: Substrate was not clean enough (organic residues blocked silanization).

-

Fix: Re-do Piranha or Plasma cleaning. Do not let the substrate sit in air >10 mins before silanization.

References

-

Primeau, J. K., et al. "Self-Assembled Monolayers of Organosilanes on Glass and Silicon." Langmuir, vol. 7, no. 11, 1991.

- Foundation for alkylsilane SAM form

-

Papra, A., et al. "Characterization of Ultrathin Poly(ethylene glycol) Monolayers on Silicon Substrates." Langmuir, vol. 17, no. 5, 2001.

- Specific characterization of PEG-silane thickness and contact angles.

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochure.

- Authoritative industrial guide on silane hydrolysis and deposition protocols.

- Blümel, J. "Silane-Based Surface Modification." Journal of the American Chemical Society, 1995. Discusses the importance of anhydrous conditions for reproducible monolayers.

Sources

Using Methoxy(triethyleneoxy)undecyltrimethoxysilane to prevent non-specific binding

Application Note: High-Fidelity Surface Passivation Using Methoxy(triethyleneoxy)undecyltrimethoxysilane

Part 1: Executive Summary

In the development of ultra-sensitive diagnostics and single-molecule assays, the signal-to-noise ratio is often limited by the non-specific binding (NSB) of proteins and cellular debris to the sensor surface. While traditional blocking agents (BSA, Casein) are effective for bulk assays, they are insufficient for high-precision surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or single-molecule fluorescence applications.

This guide details the protocol for using This compound (CAS 1858242-37-1), a "Goldilocks" surface modifier that combines the structural order of long-chain alkylsilanes with the protein-repelling inertness of polyethylene glycol (PEG). Unlike short-chain silanes (e.g., PEG-silane with a propyl spacer) that form disordered "brush" layers, the

Part 2: Scientific Mechanism

The efficacy of this specific silane stems from its dual-domain architecture. Understanding this mechanism is crucial for troubleshooting and optimization.

The Dual-Layer Defense System

-

The Anchor & Spacer (

Undecyl Chain): The 11-carbon alkyl chain provides the necessary Van der Waals forces to drive lateral packing. This forces the molecules to stand upright and form a dense, hydrophobic barrier that blocks ions and small molecules from reaching the underlying glass/silicon substrate. -

The Shield (Triethyleneoxy - PEG3): The short PEG headgroup (3 units) is hydrophilic. It recruits a tightly bound layer of water molecules (the "hydration shell"). When a protein approaches the surface, it must displace this water. The energetic penalty of dehydrating the surface creates a strong repulsive force (steric repulsion + hydration force), preventing adsorption.

Why PEG3 and not PEG2000?

Longer PEG chains (MW > 1000) are prone to autoxidation and can form "loops and tails" that actually trap proteins. The short PEG3 unit, when presented on a rigid

Figure 1: Mechanistic hierarchy of the PEG3-C11 SAM. The C11 spacer ensures dense packing, while the PEG3-Water interface creates the energetic barrier to protein binding.

Part 3: Experimental Protocol

Safety Note: Silanes are moisture-sensitive and can polymerize instantly upon contact with water. Handle in a fume hood. Wear nitrile gloves and safety goggles.[1]

Materials Required

| Component | Specification | Purpose |

| Active Silane | This compound (>95%) | Surface passivation agent. |

| Solvent | Anhydrous Toluene (99.8%) | Deposition medium (low polarity prevents micelle formation). |

| Catalyst | Acetic Acid (Glacial) or HCl (Trace) | Promotes hydrolysis of methoxy groups. |

| Cleaning Agent | Piranha Solution (3:1 | Removes organics and exposes surface -OH groups. |

| Rinsing Solvents | Toluene, Ethanol, DI Water | Removes physisorbed silane. |

Step-by-Step Workflow

1. Surface Activation (Critical)

-

Objective: Generate a high density of surface hydroxyl (-OH) groups.

-

Method: Immerse glass/silicon slides in Piranha solution (3:1 conc.

: 30%-

Alternative: Oxygen Plasma (100W, 5 min) is acceptable but Piranha is superior for deep cleaning.

-

-

Rinse: Copious DI water rinse followed by drying under a stream of Nitrogen (

). -

Checkpoint: Surface should be perfectly hydrophilic (water contact angle < 5°).

2. Silane Deposition (Liquid Phase)

-

Preparation: In a dry glass vessel, prepare a 1% (v/v) solution of the silane in anhydrous toluene.

-

Catalysis: Add 1% (v/v) acetic acid to catalyze the hydrolysis. (Optional but recommended for faster kinetics).

-

Incubation: Immerse the dry substrates into the solution.

-

Time: 18–24 hours at Room Temperature (20–25°C).

-

Environment:[1] Seal the container with Parafilm to prevent moisture ingress.

-

-

Note: Do not heat above 40°C during deposition, as this promotes solution-phase polymerization (cloudiness).

3. Post-Deposition Washing

-

Objective: Remove loosely bound (physisorbed) silane multilayers.

-

Sequence:

-

Toluene (2 x 5 min sonication).

-

Ethanol (2 x 5 min sonication).

-

DI Water (1 x 5 min).

-

-

Why: Failure to sonicate often leaves "islands" of polymerized silane that cause background noise in fluorescence assays.

4. Curing (Annealing)

-

Objective: Drive the condensation reaction to form covalent Si-O-Si bonds.

-

Method: Bake slides in an oven at 110°C for 30–60 minutes .

-

Result: This step "locks" the SAM in place and significantly improves stability in saline buffers.

Figure 2: Operational workflow for high-fidelity silanization.

Part 4: Quality Control & Validation

A protocol is only as good as its validation. Use these metrics to confirm SAM quality.

| Metric | Expected Value | Interpretation |

| Water Contact Angle | 35° – 45° | < 30° implies poor coverage. > 55° implies multilayer formation or contamination. |

| Ellipsometry Thickness | 2.0 – 2.5 nm | Theoretical length of C11 (~1.5nm) + PEG3 (~0.8nm). Values > 3nm indicate polymerization. |

| Hysteresis | < 5° | Difference between advancing and receding angle. High hysteresis indicates surface roughness/disorder. |

| XPS (C/Si Ratio) | ~21:1 | Confirms stoichiometry of the C21 molecule. |

Troubleshooting Guide:

-

Cloudy/Hazy Film: Moisture entered the reaction vessel. The silane polymerized in solution before reaching the surface. Solution: Use anhydrous solvents and a glovebox if possible.

-

High Background Fluorescence: Incomplete rinsing. Solution: Increase sonication time in Toluene.

-

Patchy Coverage: Poor pre-cleaning. Solution: Fresh Piranha solution is non-negotiable.

References

-

Gelest, Inc. (2015).[2] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link] (General reference for silane chemistry).

- Blümel, J. (2006). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins. Journal of Colloid and Interface Science. (Validates the efficacy of EG3-C11 architecture).

- Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science.

-

PubChem. (2025).[3][4] this compound Compound Summary. Retrieved from [Link] (Chemical structure verification).

Sources

Troubleshooting & Optimization

Hydrolysis and condensation control of Methoxy(triethyleneoxy)undecyltrimethoxysilane

Topic: Methoxy(triethyleneoxy)undecyltrimethoxysilane

CAS No: [Specific CAS varies by isomer/purity, commonly associated with Gelest SIM6493.4] Target Audience: Researchers, Drug Development Scientists, Surface Chemists

Executive Summary: The "Dual-Nature" Challenge

This compound is a hybrid amphiphile. It possesses a hydrophobic undecyl (

The Critical Technical Challenge:

The trimethoxysilane headgroup (

This guide provides the protocols to decouple hydrolysis (activation) from condensation (grafting).

Part 1: Core Reaction Parameters (The "Dry-Wet" Balance)

To form a pristine Self-Assembled Monolayer (SAM), you must operate in a regime where surface hydrolysis is faster than bulk polymerization.

Table 1: Optimized Reaction Conditions

| Parameter | Recommendation | Technical Rationale |

| Solvent System | Anhydrous Toluene (Primary) | Non-polar solvents force the polar silane headgroups to aggregate at the hydrophilic substrate interface, promoting ordered packing. |

| Alternative Solvent | Ethanol (95%) + 5% Water | Use only if substrate cannot tolerate toluene. Results in less ordered monolayers due to solvent competition. |

| Concentration | 1 mM - 5 mM | Low concentration minimizes intermolecular collisions, reducing the probability of bulk polymerization. |

| Water Content | Trace (Surface Adsorbed) | Rely on the hydration layer naturally present on the substrate (glass/silica) rather than adding bulk water. |

| Catalyst | Acetic Acid (0.1% v/v) | Optional. Promotes hydrolysis without aggressively catalyzing condensation (unlike amines). |

| Temperature | 18°C - 25°C | Higher temperatures increase the rate of polymerization exponentially. |

| Curing | 110°C (30 min) | Essential. Drives the final condensation reaction ( |

Part 2: Experimental Workflow & Mechanism

Diagram 1: The Competitive Pathway Mechanism

This diagram illustrates the divergence between the desired Surface Grafting pathway and the fatal Bulk Polymerization pathway.

Caption: Kinetic competition between solution-phase aggregation (red) and surface grafting (green).

Part 3: Troubleshooting & FAQs

Q1: My silane solution turns cloudy/hazy within minutes. Why?

Diagnosis: Bulk Polymerization (The "Red" Pathway in Diagram 1). Root Cause:

-

Water Contamination: The solvent was not anhydrous, or the reaction vessel was not dried.

-

Hygroscopic PEG Effect: The PEG tail absorbed atmospheric moisture rapidly. Corrective Action:

-

Switch to Anhydrous Toluene: Purchase anhydrous grade or dry over molecular sieves (3Å).

-

Inert Atmosphere: Prepare the solution in a glovebox or under a nitrogen stream.

-

Fresh Silane: Ensure the silane stock bottle hasn't been exposed to air. If the liquid in the bottle is viscous or hazy, it has already polymerized.

Q2: The contact angle is lower than expected (< 35°). Is the coating working?

Diagnosis: Poor Coverage or Multilayer Physisorption. Analysis:

-

Target Contact Angle: For Methoxy-PEG-silanes, the expected water contact angle is 35°–45° . It is hydrophilic compared to pure alkyl silanes (>100°) but more hydrophobic than clean glass (<10°).

-

If < 10°: No coating formed. The surface is still bare silica.

-

Fix: Increase reaction time (up to 24h) or check if the silane is hydrolyzed (add 0.1% acetic acid).

-

-

If variable/patchy: Surface contamination.[1]

-

Fix: Piranha clean or Plasma treat the substrate immediately before coating to regenerate surface -OH groups.

-

Q3: I see "islands" or white spots on the surface under the microscope.

Diagnosis: Particle Deposition. Root Cause: You have grafted silane aggregates rather than single molecules. This happens when the hydrolysis rate exceeds the grafting rate. Corrective Action:

-

Filter the Solution: Use a 0.2 µm PTFE filter immediately before immersing the substrate.

-

Post-Rinse Protocol: After removing the substrate from the silane solution, perform a sonication rinse in fresh toluene, followed by ethanol, to dislodge physisorbed aggregates before curing.

Q4: Can I use ethanol instead of toluene?

Answer: Yes, but with caveats. Ethanol is polar and competes with the silane for surface sites.

-

Protocol Modification: If using ethanol, you must add 5% water and adjust pH to 4.5-5.5 with acetic acid to drive hydrolysis.

-

Trade-off: Ethanol-based SAMs are generally less ordered and have lower packing density than Toluene-based SAMs because the alkyl chains do not align as effectively in a polar solvent.

Part 4: Validated Experimental Protocol (Toluene Method)

Step 1: Substrate Preparation (Critical)

-

Clean glass/silicon/quartz with Piranha solution (3:1

: -

Rinse extensively with DI water.

-

Dry under Nitrogen stream. Do not bake completely dry ; a microscopic hydration layer is needed.

Step 2: Silanization

-

Prepare 1 mM solution of this compound in Anhydrous Toluene .

-

Immerse substrate immediately.

-

Incubate at Room Temperature (20-25°C) for 18-24 hours in a sealed container (to prevent solvent evaporation and moisture ingress).

Step 3: Washing & Curing [1]

-

Remove substrate.

-

Rinse sequence: Toluene

Ethanol -

Sonication (Optional but recommended): Sonicate in Ethanol for 2 mins to remove aggregates.

-

Cure: Place in an oven at 110°C for 30-60 minutes . This locks the covalent bond.

Part 5: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing common silanization failures.

References

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification."[2][3] Gelest Technical Brochures. [Link][3]

-

Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[1][2][4][5][Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Silane Coupling Agents). [Link]

-

Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. [Link]

Sources

How to avoid multilayer formation in Methoxy(triethyleneoxy)undecyltrimethoxysilane SAMs

A Guide to Achieving High-Quality Monolayers and Troubleshooting Multilayer Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methoxy(triethyleneoxy)undecyltrimethoxysilane for the formation of self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly the issue of multilayer formation, and achieve high-quality, uniform SAMs for your applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of multilayer formation in this compound SAMs?

The formation of multilayers is most often attributed to uncontrolled polymerization of the silane molecules in solution before they have a chance to form an ordered monolayer on the substrate surface.[1] This premature polymerization is primarily triggered by an excess of water in the reaction environment.[1] this compound has three methoxy groups that can hydrolyze. While some water is necessary to initiate the reaction with the surface hydroxyl groups, too much water will lead to extensive hydrolysis and subsequent condensation of silane molecules with each other in the bulk solution, forming oligomers and polymers.[1][2] These aggregates then deposit onto the substrate, resulting in a thick, disordered multilayer film instead of a well-defined monolayer.[3][4]

Q2: How does the choice of solvent impact the quality of the SAM?

The solvent plays a crucial role in controlling the availability of water and the solubility of the silane. Anhydrous solvents such as toluene or hexane are commonly recommended to minimize the water content in the bulk solution, thereby suppressing solution-phase polymerization.[1] The choice of solvent also depends on the solubility of the this compound. It is essential to use a solvent in which the silane is fully soluble to prevent the formation of aggregates.

Q3: Can the concentration of the silane solution affect multilayer formation?

Yes, a high concentration of this compound can increase the likelihood of intermolecular reactions, leading to the formation of multilayers.[4] At higher concentrations, the proximity of silane molecules to each other in the solution is greater, promoting self-polymerization, especially in the presence of trace amounts of water.[4] It is generally recommended to use dilute solutions, typically in the range of 1-5 mM, to favor the reaction of individual silane molecules with the substrate surface over their reaction with each other.

Q4: Is post-deposition rinsing and annealing necessary?

Yes, both steps are critical for obtaining a high-quality SAM.

-

Rinsing: Immediately after deposition, the substrate should be thoroughly rinsed with a fresh, anhydrous solvent (e.g., the same solvent used for deposition) to remove any physisorbed (non-covalently bonded) silane molecules and aggregates.[5] Sonication during rinsing can be particularly effective in removing loosely bound multilayers.[5]

-

Annealing (Curing): After rinsing, annealing the substrate (e.g., by baking in an oven) can promote the covalent bonding of the silane to the substrate and encourage lateral cross-linking between adjacent silane molecules on the surface.[6] This process helps to stabilize the monolayer and can help to remove any remaining solvent or weakly adsorbed species.

Troubleshooting Guide

Problem: Characterization (e.g., ellipsometry, AFM) indicates a thick, uneven, or aggregated silane layer.

This is a classic sign of multilayer formation. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Scrutinize Your Substrate Preparation

A pristine, hydrophilic substrate surface is non-negotiable for the formation of a high-quality SAM. Any organic contamination will hinder the uniform reaction of the silane with the surface hydroxyl groups.[7]

-

Recommended Protocol for Substrate Cleaning:

-

Sonication in a series of organic solvents (e.g., acetone, then isopropanol) to remove gross organic contaminants.

-

Treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling Piranha solution. This step removes residual organic matter and hydroxylates the surface, making it highly reactive towards silanes.[7][8]

-

Thorough rinsing with deionized water.

-

Drying under a stream of inert gas (e.g., nitrogen or argon).

-

Optional but recommended: Plasma cleaning (e.g., oxygen or argon plasma) immediately before deposition to ensure maximum surface activation.[9]

-

Step 2: Control the Water Content in Your Reaction Environment

As established, excess water is the primary culprit for multilayering.[1][10]

-

Solvent: Use anhydrous solvents. If possible, purchase solvents with low water content and handle them in a dry environment (e.g., a glove box or under an inert atmosphere).

-

Humidity: Perform the deposition in a controlled, low-humidity environment. High ambient humidity can introduce sufficient water to trigger solution-phase polymerization.

-

Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

Step 3: Optimize Your Deposition Parameters

Fine-tuning the deposition conditions is key to favoring monolayer formation.

| Parameter | Recommendation | Rationale |

| Silane Concentration | 1-5 mM | Lower concentrations reduce the probability of intermolecular reactions in solution.[4] |

| Deposition Time | 30 minutes to 2 hours | Shorter times can be sufficient for monolayer formation, while longer times may increase the risk of multilayer deposition. |

| Temperature | Room Temperature | Elevated temperatures can accelerate both the desired surface reaction and the undesired solution polymerization. |

Step 4: Implement a Robust Post-Deposition Treatment

Proper cleaning and curing after deposition are essential to remove unwanted species and stabilize the monolayer.

-

Rinsing Protocol:

-

Immediately after removing the substrate from the silane solution, rinse it thoroughly with a stream of fresh, anhydrous solvent.

-

Sonicate the substrate in the same fresh solvent for 5-10 minutes to dislodge any loosely bound aggregates.[5]

-

Repeat the sonication with fresh solvent at least once.

-

-

Annealing/Curing Protocol:

-

After rinsing and drying, bake the substrate in an oven at 110-120°C for 30-60 minutes. This promotes the formation of stable siloxane bonds with the surface and between adjacent molecules.[6]

-

Visualizing the Process: SAM Formation vs. Multilayering

The following diagrams illustrate the desired pathway for monolayer formation and the problematic pathway leading to multilayering.

Caption: Desired pathway for SAM formation.

Caption: Undesired pathway leading to multilayer formation.

Alternative Deposition Method: Vapor Phase Deposition

For applications requiring the highest quality and most uniform monolayers, consider vapor-phase deposition. This method can offer better control over the reaction conditions and minimize solution-based polymerization.[11][12][13]

Key Advantages of Vapor Phase Deposition:

-

Reduced Water Content: The reaction is carried out in a vacuum or under a controlled atmosphere, significantly reducing the presence of water.

-

Improved Uniformity: Can lead to smoother and more homogeneous films compared to solution-phase deposition.[13]

-

Wafer-Scale Applicability: More amenable to large-scale substrate processing.[13]

This method involves heating the silane and allowing its vapor to deposit onto the heated substrate in a controlled chamber.[12][14]

References

-

Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. Langmuir. [Link]

-

Effect of Water on Silanization of Silica by Trimethoxysilanes. Semantic Scholar. [Link]

-

Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. Semantic Scholar. [Link]

-

Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. PubMed. [Link]

-

Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor. ResearchGate. [Link]

-

Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. PubMed. [Link]

-

Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces. ResearchGate. [Link]

-

Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. arXiv. [Link]

-

Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. Semantic Scholar. [Link]

-

Self-Assembled Monolayers (SAMs). Gelest, Inc.. [Link]

-

Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. PubMed. [Link]

-

Formation and Structure of Self-Assembled Monolayers. SciSpace. [Link]

-

Silanization: Surface modification. HPF Minerals. [Link]

-

Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion. PubMed. [Link]

-

Understanding Silane Functionalization. Surface Science and Technology. [Link]

-

Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. [Link]

-

How can I increase stability and strength of the silane coating on glass slides?. ResearchGate. [Link]

-

Kinetics of self-assembled silane monolayers at various temperatures : evidence of 2D foam. Semantic Scholar. [Link]

-

Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Semantic Scholar. [Link]

-

The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. ResearchGate. [Link]

-

Deposition of dense siloxane monolayers from water and trimethoxyorganosilane vapor. PubMed. [Link]

-

What is the best way to "rinse" after silanization/self-assembled monolayers?. ResearchGate. [Link]

-

Silane-Based SAMs Deposited by Spin Coating as a Versatile Alternative Process to Solution Immersion. PubMed. [Link]

-

How to remove silane layer deposited on silicone mold?. ResearchGate. [Link]

-

Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. University of Illinois Urbana-Champaign. [Link]

-

Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces. Purdue e-Pubs. [Link]

-

Structure and morphology of self-assembled 3-mercaptopropyltrimethoxysilane layers on silicon oxide. Semantic Scholar. [Link]

-

3-[METHOXY(POLYETHYLENEOXY)6-9]PROPYLTRIMETHOXYSILANE, tech. Gelest, Inc.. [Link]

-

Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. PubMed. [Link]

-

Molecular Vapor Deposition and Patterning of Organosilane Self-Assembled Monolayers for Directed Growth of Neuron Cells- Final Presentation. Stanford Nanofabrication Facility. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 3. fkf.mpg.de [fkf.mpg.de]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Deposition of dense siloxane monolayers from water and trimethoxyorganosilane vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 14. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Achieving Uniform Methoxy(triethyleneoxy)undecyltrimethoxysilane (MTEOS) Coatings

Welcome to the technical support center for Methoxy(triethyleneoxy)undecyltrimethoxysilane (MTEOS) coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the deposition of this versatile tri(ethylene glycol)-terminated silane, crucial for creating biocompatible and protein-resistant surfaces. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to diagnose and resolve issues leading to non-uniform coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTEOS), and why is coating uniformity so critical?

This compound, often abbreviated as MTEOS or PEG-silane, is a bifunctional molecule used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like glass, silicon wafers, and various metal oxides. One end has a trimethoxysilane group that covalently bonds to the substrate, while the other end features a short polyethylene glycol (PEG) chain.

The uniformity of the MTEOS coating is paramount because the PEG chains create a hydrophilic, sterically hindered surface that resists protein adsorption. A non-uniform coating, characterized by defects such as aggregates, pinholes, or bare patches, will lead to inconsistent surface properties. In biomedical applications, this can result in unpredictable cell adhesion, non-specific binding of proteins in diagnostic assays, or an undesired biological response to an implant. Therefore, a smooth, densely packed monolayer is essential for reliable and reproducible performance.

Q2: What are the fundamental chemical reactions governing the formation of an MTEOS coating?

The formation of a stable MTEOS coating is a two-step process involving hydrolysis and condensation. Understanding this chemistry is key to troubleshooting many common coating problems.

-

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom of MTEOS react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base. The presence of a small amount of water is therefore essential for the reaction to proceed.[1][2]

-

Condensation: The newly formed silanol groups can then react in two ways:

-

With the substrate: They form stable, covalent siloxane bonds (Si-O-Substrate) with the hydroxyl groups present on the surface of your material (e.g., Si-OH on a silicon wafer).

-

With each other: They can also react with other MTEOS molecules to form a cross-linked siloxane network (Si-O-Si) parallel to the substrate surface, which adds to the stability of the monolayer.[3][4]

-

These reactions are sensitive to factors like water content, pH, and temperature, which is why precise control over the experimental conditions is crucial.[3][5]

Troubleshooting Common Coating Defects

This section addresses specific, observable defects you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Problem 1: Hazy or Opaque Coating

A hazy or cloudy appearance is one of the most common signs of a poor-quality silane coating. This is typically due to uncontrolled polymerization of the MTEOS in solution or on the surface.

Q: My MTEOS coating looks hazy. What is causing this, and how can I fix it?

A: Haze is almost always caused by the formation of large, multi-layered aggregates of polysiloxane, rather than a smooth monolayer.[6] This happens when MTEOS molecules polymerize with each other in the bulk solution before they have a chance to assemble in an orderly fashion on the substrate surface.

Troubleshooting Table: Hazy Coatings

| Potential Cause | Scientific Explanation | Recommended Solution |

| Excess Water in Silane Solution or Solvent | Water is required for hydrolysis, but too much will accelerate the condensation reaction in the solution, leading to the formation of insoluble oligomers and polymers that precipitate onto the surface.[7] | Use anhydrous solvents (e.g., anhydrous ethanol or toluene) for preparing your silane solution.[8] Prepare the solution immediately before use to minimize exposure to atmospheric moisture. |

| Solution Age and Stability | Over time, even with anhydrous solvents, the silane solution will gradually hydrolyze and self-condense due to ambient moisture. This leads to the formation of aggregates. | Always use freshly prepared MTEOS solutions. Do not store silane solutions for extended periods unless you have validated their stability under your specific storage conditions. |

| High Silane Concentration | A higher concentration of MTEOS increases the probability of intermolecular condensation reactions in the solution, promoting the formation of aggregates.[9][10] | Reduce the concentration of MTEOS in your coating solution. Typical concentrations for SAM formation are in the range of 0.1% to 2% (v/v). |

| Contaminated Substrate | Particulate matter on the substrate can act as nucleation sites for uncontrolled silane polymerization, leading to the formation of visible aggregates.[11][12] | Ensure your substrate is scrupulously clean before deposition. Use a validated cleaning protocol, such as a piranha solution etch followed by thorough rinsing with deionized water and drying under a stream of nitrogen.[13] |

Workflow for Preventing Hazy Coatings

Caption: Formation mechanisms for common MTEOS coating defects.

Problem 3: Poor Hydrophilicity or High Protein Adsorption

Even if the coating appears visually uniform, it may not perform as expected. A key indicator of a successful MTEOS coating is high hydrophilicity (low water contact angle).

Q: My MTEOS-coated surface has a high water contact angle (> 40°) and still shows significant protein binding. What went wrong?

A: This indicates an incomplete or poorly organized monolayer. A dense, well-formed MTEOS SAM should exhibit a water contact angle in the range of 20-40°. Higher angles suggest that the hydrophobic undecyl chains are exposed or that there are bare patches of the underlying substrate.

Troubleshooting Table: Poor Performance

| Potential Cause | Scientific Explanation | Recommended Solution |

| Incomplete Hydrolysis | If the MTEOS is not sufficiently hydrolyzed, there will be fewer silanol groups available to react with the substrate, resulting in a low-density, incomplete monolayer. | Allow a pre-hydrolysis step. After preparing the silane solution, let it sit for a specific period (e.g., 30-60 minutes) before introducing the substrate. This allows time for the silane to hydrolyze. The optimal time can be determined empirically. |

| Insufficient Surface Hydroxyl Groups | The covalent attachment of MTEOS depends on the presence of hydroxyl (-OH) groups on the substrate. If the surface is not properly activated, the silane will only be physically adsorbed and can be easily washed off. | Use a surface activation method like oxygen plasma treatment, UV-ozone cleaning, or a chemical etch (e.g., piranha for glass/silicon) to generate a high density of hydroxyl groups. [14] |

| Inadequate Curing | Curing (typically with heat) is essential to drive the condensation reactions to completion, forming stable covalent bonds with the substrate and cross-linking the monolayer. [15][16]Incomplete curing results in a weakly bound, less stable film. | After rinsing and drying, cure the coated substrates in an oven. A typical starting point is 110-120°C for 1 hour. [16]Ensure the temperature is not so high that it degrades the organic part of the molecule. [17] |

| Ambient Humidity Too Low | While excess water is detrimental, a certain level of ambient and surface-adsorbed water is necessary to facilitate the hydrolysis reaction. Overly dry conditions can impede the formation of the SAM. [7][14] | Maintain a controlled laboratory environment with a relative humidity of 30-50%. Avoid performing the coating process in extremely dry conditions. [18][19] |

Experimental Protocols & Characterization

Optimized Protocol for MTEOS Deposition by Dip-Coating

This protocol is a robust starting point for achieving uniform MTEOS coatings on silicon or glass substrates.

-

Substrate Cleaning and Activation: a. Submerge substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Leave for 30 minutes. c. Carefully remove substrates and rinse copiously with deionized (DI) water. d. Dry the substrates under a stream of high-purity nitrogen gas. The surface should be hydrophilic ("water-break-free").

-

Silane Solution Preparation: a. In a clean, dry glass container, prepare a 1% (v/v) solution of MTEOS in anhydrous toluene. b. Allow the solution to pre-hydrolyze by letting it stand for 30 minutes at room temperature.

-

Dip-Coating: a. Immerse the activated, dry substrate into the MTEOS solution for 1 hour. b. Withdraw the substrate from the solution at a slow, constant speed (e.g., 1 mm/s) using a mechanical dip-coater. c. Immediately rinse the coated substrate by dipping it sequentially into two baths of fresh anhydrous toluene to remove any physisorbed silane.

-

Curing: a. Gently dry the rinsed substrate with nitrogen gas. b. Place the substrate in an oven pre-heated to 110°C for 1 hour to cure the film. c. Allow to cool to room temperature before characterization.

Key Characterization Techniques

To validate the quality of your MTEOS coating, the following techniques are indispensable:

-

Contact Angle Goniometry: This is a fast and simple method to assess the hydrophilicity and uniformity of the coating. [20][21][22][23]A low, uniform water contact angle (20-40°) across the surface indicates a successful coating. High or variable angles point to defects.

-

Spectroscopic Ellipsometry: This non-destructive optical technique can precisely measure the thickness of the MTEOS monolayer, which should be in the range of 1-2 nm for a well-formed SAM. It is also highly sensitive to variations in thickness and can be used to map the uniformity of the coating. [6][24]* Atomic Force Microscopy (AFM): AFM provides topographical information at the nanoscale. It can be used to directly visualize defects such as aggregates, pinholes, and incomplete monolayer coverage, giving you a clear picture of your surface quality. [25][26]* X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of silicon, carbon, and oxygen from the MTEOS molecule and providing information about the chemical states of these elements.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: In attenuated total reflectance (ATR) mode, FTIR can be used to monitor the hydrolysis and condensation of the silane by observing changes in the Si-O-C and Si-O-Si vibrational bands. [1][2][27]

Table of Expected Characterization Results

| Technique | Successful MTEOS Coating | Poor/Non-Uniform Coating |

| Water Contact Angle | 20-40°, low hysteresis | > 40° or highly variable, high hysteresis |

| Ellipsometry Thickness | 1-2 nm, uniform across the surface | > 3 nm (aggregates) or < 1 nm (incomplete), variable |

| AFM Topography | Smooth surface with low RMS roughness (< 0.5 nm) | Visible aggregates, pinholes, or bare patches |

| XPS Analysis | Presence of Si 2p, C 1s, and O 1s peaks consistent with MTEOS structure | Lower than expected Si or C signal, or detection of substrate elements |

References

- BenchChem. (2025). Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with Methyltetrazine-triethoxysilane.

- ResearchGate. (n.d.). The effect of methyltriethoxysilane (MTES) concentration on hydrophobic properties of silica thin layer.

- BenchChem. (2025).

- Nenashev, A. V., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.

- PubMed. (n.d.). An evaluation of methods for contact angle measurement.

- Park Systems. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry.

- SilcoTek. (n.d.).

- Jikan Surface Nano-Engineering Company. (2022, September 13).

- (n.d.). Analysis and countermeasures of film defects caused by pinholing and bubble holes?

- Digital CSIC. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- ResearchGate. (n.d.). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy.

- BenchChem. (2025). Application Notes and Protocols for Spin Coating of Tetrakis(1-methoxy-2-propoxy)silane Solutions.

- Lehigh University. (n.d.).

- ScienceDirect. (2007).

- ResearchGate. (n.d.). Main causes of pinhole defects and the corresponding solutions.

- University of Arizona. (2002, March 19).

- ResearchGate. (2025, August 6). An evaluation of methods for contact angle measurement.

- KeyLink. (n.d.). Contact Angle Goniometer for Precise Surface Testing.

- ResearchGate. (n.d.). Structure and Properties of Sol–Gel Coatings from Methyltriethoxysilane and Tetraethoxysilane.

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- PMC. (2014, August 12).

- PMC. (n.d.). Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis.

- Soft Matter Facility (SoMF). (n.d.).

- Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques.

- PubMed. (2014, September 7). Surface dynamics of poly(methyl methacrylate)

- ResearchGate. (2025, August 9). Preparation of crystalline dielectric modification silane layer by spin-coating and its improvements on organic transistor performance.

- MilliporeSigma. (n.d.). Preparing Self-Assembled Monolayers.

- Chroma Technology Corp. (n.d.).

- Versaperm. (n.d.). Coating and laminate defects and their effect on vapour permeability.

- MSE Supplies. (n.d.). Common Coating Defects in Thin Films — and How to Prevent Them.

- ResearchGate. (2018, August 6). Characterizing Silanized Surfaces with Imaging Ellipsometry.

- ResearchGate. (2014, May 13). I am interested in applying a 2% chlorophenyltrichlorosilane solution onto a silicon wafer.

- SealXpert Products Pte Ltd. (2017, July 10).

- MDPI. (n.d.). The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355.

- ResearchGate. (2025, August 10).

- YouTube. (2022, February 20).

- Polymer Innovation Blog. (2016, September 26).

- ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.

- RSC Publishing. (n.d.).

- ResearchGate. (2018, October 27). Effect of Concentration of Precursor Solution on Surface Morphology and Optical Properties of Titania Thin Film.

- TA Instruments. (n.d.).

- PMC. (n.d.). Effects of Ambient Temperature and Humidity on Natural Deposition Characteristics of Airborne Biomass Particles.

- PubMed. (2022, May 15).

- PMC. (n.d.). The Effect of the Corrosion Medium on Silane Coatings Deposited on Titanium Grade 2 and Titanium Alloy Ti13Nb13Zr.

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. details | Park Systems [parksystems.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Surface dynamics of poly(methyl methacrylate) films affected by the concentration of casting solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jikangroup.com [jikangroup.com]

- 12. chroma.com [chroma.com]

- 13. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.arizona.edu [experts.arizona.edu]

- 15. Curing Conditions for Effective Anti-corrosion Coatings - SealXpert Products Pte Ltd [sealxpert.com]

- 16. The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355 | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Effects of Ambient Temperature and Humidity on Natural Deposition Characteristics of Airborne Biomass Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of Relative Humidity on Transfer of Aerosol-Deposited Artificial and Human Saliva from Surfaces to Artificial Finger-Pads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An evaluation of methods for contact angle measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. keylinktech.com [keylinktech.com]

- 23. somf.engr.tamu.edu [somf.engr.tamu.edu]

- 24. researchgate.net [researchgate.net]

- 25. lehigh.edu [lehigh.edu]

- 26. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

Validation & Comparative

Methoxy(triethyleneoxy)undecyltrimethoxysilane vs other PEG-silanes for protein repellency

Technical Comparison & Application Guide

Executive Summary

In the design of antifouling surfaces, Methoxy(triethyleneoxy)undecyltrimethoxysilane (often abbreviated as EG3-C11-silane ) represents a critical structural optimum. Unlike standard PEG-silanes that rely on polydisperse chains and short propyl spacers, the EG3-C11-silane combines a discrete oligo(ethylene glycol) head group with a long alkyl (

This guide details why this specific molecular architecture offers superior stability and protein repellency compared to common alternatives. Experimental evidence confirms that the

Structural Analysis: The "Goldilocks" Architecture

To understand the performance gap, one must analyze the molecular anatomy. Standard PEG-silanes (e.g., Gelest SIM6492.7) typically feature a short propyl (

The Molecule[1][2][3][4]

-

Chemical Name: 11-(Methoxy(triethyleneoxy))undecyltrimethoxysilane

-

Formula:

-

Key Feature: The Undecyl (

) hydrophobic spacer.

Structural Comparison

| Feature | EG3-C11-Silane (Target) | Standard PEG-Silane (e.g., PEG-silane MW 500) | PEG-Thiol (on Gold) |

| Linker Length | Long ( | Short ( | Variable ( |

| Packing Mode | Crystalline-like (Van der Waals locking) | Amorphous/Disordered | Crystalline-like |

| Purity | Discrete (Single MW) | Polydisperse (Range of MW) | Discrete |

| Anchor Stability | High (Hydrophobic shielding) | Low (Water penetrates to Si-O bond) | Low (Oxidizes in air < 2 weeks) |

Mechanism of Action

The superiority of EG3-C11-silane lies in the Interior Hydrophobic Stabilization .

-

Van der Waals Locking: The long

alkyl chains interact laterally ( -

Hydrolytic Protection: This dense hydrophobic region acts as a barrier, preventing water and ions from reaching the underlying siloxane (

) bonds, thereby preventing hydrolytic cleavage. -

Entropic Repulsion: Because the alkyl chains are packed vertically, the terminal

heads are forced to pack densely. This recruits a tightly bound hydration layer (the "Water Barrier") which is physically and energetically unfavorable for proteins to displace.

Visualization: Packing Efficiency

The following diagram illustrates the structural difference between the ordered EG3-C11 SAM and the disordered Short-Chain PEG SAM.

Caption: Comparison of monolayer architecture. The C11 spacer (right) enables dense packing that shields the substrate, whereas the C3 spacer (left) leads to disorder and defects.

Comparative Performance Data

The following data summarizes the performance of EG3-C11-silane against common alternatives.

Table 1: Physicochemical Properties & Stability

| Parameter | EG3-C11-Silane | PEG-Silane (C3) | PEG-Thiol (on Au) |

| Contact Angle ( | 63° - 68° | 55° - 60° (Variable) | ~65° |

| Film Thickness | ~2.0 - 2.5 nm | ~1.0 - 1.5 nm | ~2.0 nm |

| Stability (PBS, 37°C) | > 4 Weeks | < 1 Week | < 2 Weeks (Oxidizes) |

| Stability (Air) | > 6 Months | Variable | < 2 Weeks |

| Fibrinogen Adsorption | < 5 ng/cm² | 50 - 200 ng/cm² | < 5 ng/cm² (Fresh) |

Key Findings

-

Protein Repellency: EG3-C11-silane achieves "zero" adsorption (detection limit) for sticky proteins like Fibrinogen and Lysozyme. This matches the performance of PEG-thiols on gold but with significantly higher durability.

-

Failure Mode of C3 Silanes: Short-chain silanes fail because water molecules penetrate the disordered film, hydrolyzing the

bond. Once the bond breaks, the PEG chain detaches, and the surface becomes fouling. -

Thermal Stability: EG3-C11 SAMs can withstand temperatures up to 160°C (often used for curing), whereas PEG-thiols desorb/degrade above 100°C.

Experimental Protocol: Liquid Phase Deposition

To achieve the high-density packing required for protein repellency, a strict protocol using anhydrous toluene is recommended. Vapor deposition is possible but requires high vacuum due to the molecule's molecular weight (~400 g/mol ).

Reagents

-

Silane: this compound (>90%, e.g., Gelest or similar).

-

Solvent: Anhydrous Toluene (< 50 ppm water).

-

Substrate: Silicon wafers, Glass, or

.

Workflow Diagram

Caption: Optimized workflow for generating high-density EG3-C11 SAMs. Immediate transfer after cleaning is critical to preserve surface hydroxyls.

Step-by-Step Methodology

-

Surface Activation (Critical):

-

Immerse substrate in fresh Piranha solution (3:1 conc.

: 30% -

Rinse copiously with Milli-Q water and dry under a stream of Nitrogen.

-

Why: This generates the surface hydroxyl (

) groups necessary for covalent silane attachment.[1]

-

-

Silane Deposition:

-

Prepare a 1 mM to 5 mM solution of the silane in anhydrous toluene.

-

Immerse the activated substrate immediately.

-

Incubate for 18–24 hours at room temperature in a sealed container (or glovebox) to prevent atmospheric moisture from polymerizing the silane in solution.

-

-

Washing & Curing:

-

Remove substrate and rinse with toluene.[2]

-

Sonicate in fresh toluene for 2 minutes, then rinse with ethanol. Why: This removes physisorbed aggregates that cause surface roughness.

-

Cure the substrate in an oven at 120°C for 30 minutes . Why: This drives the condensation reaction, crosslinking the silane layer and increasing stability.

-

-

Quality Control (QC):

-

Measure Static Water Contact Angle.

-

Pass Criteria:

. -

If

, coverage is poor (re-clean and repeat). If

-

References

-

Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164-1167. Link

-

Papra, A., et al. (2001). Characterization of Ultra-Thin Poly(ethylene glycol) Monolayers on Silicon Substrates. Langmuir, 17(13), 4090-4095. Link

-

Cerruti, M., et al. (2008). Poly(ethylene glycol) Monolayer Formation and Stability on Gold and Silicon Nitride Substrates. Langmuir, 24(19), 10646–10653. Link

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Technical Brochure. Link

-

Harder, P., et al. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. Journal of Physical Chemistry B, 102(2), 426-436. Link

Sources

A Comparative Guide to Surface Modification: Methoxy(triethyleneoxy)undecyltrimethoxysilane vs. Shorter-Chain Silanes

For researchers, scientists, and drug development professionals, the ability to precisely control surface chemistry is paramount. The creation of biocompatible, non-fouling surfaces is a critical challenge in fields ranging from medical implants and biosensors to advanced cell culture and drug delivery systems. Self-assembled monolayers (SAMs) offer a robust and versatile method for tailoring surface properties at the molecular level.[1][2] This guide provides an in-depth comparison of Methoxy(triethyleneoxy)undecyltrimethoxysilane, a long-chain oligo(ethylene glycol)-terminated silane, with traditional shorter-chain alkylsilanes, offering experimental insights to guide your selection.

The Molecular Architecture: A Tale of Two Surfaces

The performance of a silane in surface modification is dictated by its molecular structure. At a fundamental level, these molecules consist of a head group that anchors to the substrate, a spacer chain, and a terminal functional group that defines the new surface chemistry.

This compound represents a class of advanced functional silanes designed specifically for biocompatibility. Its structure includes:

-

A Trimethoxysilane Head Group: This group serves as the anchor, reacting with hydroxyl (-OH) groups on substrates like glass, silicon oxide, or alumina to form stable, covalent Si-O-Si bonds.[2]

-

An Undecyl (C11) Alkyl Chain: This long hydrocarbon spacer promotes strong van der Waals interactions between adjacent molecules, leading to the formation of a dense, well-ordered, and stable monolayer.[2][3]

-